5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid
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Overview
Description
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H12N2O5S. It is a derivative of pyridine and features a sulfonamide group attached to a methoxybenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with pyridine-3-carboxylic acid: The sulfonamide intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-(3-hydroxybenzenesulfonamido)pyridine-3-carboxylic acid.
Reduction: Formation of 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to modify their properties, such as enhancing thermal stability or introducing specific functional groups.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can interact with enzyme active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-hydroxybenzenesulfonamido)pyridine-3-carboxylic acid
- 5-(3-methylbenzenesulfonamido)pyridine-3-carboxylic acid
- 5-(3-chlorobenzenesulfonamido)pyridine-3-carboxylic acid
Uniqueness
5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity.
Properties
CAS No. |
1001567-02-7 |
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Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.3 |
Purity |
95 |
Origin of Product |
United States |
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